N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396629-80-3
VCID: VC8442783
InChI: InChI=1S/C20H19F3N4O2S/c1-29-15-7-3-2-6-14(15)24-18(28)26-9-11-27(12-10-26)19-25-17-13(20(21,22)23)5-4-8-16(17)30-19/h2-8H,9-12H2,1H3,(H,24,28)
SMILES: COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Molecular Formula: C20H19F3N4O2S
Molecular Weight: 436.5

N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide

CAS No.: 1396629-80-3

Cat. No.: VC8442783

Molecular Formula: C20H19F3N4O2S

Molecular Weight: 436.5

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide - 1396629-80-3

Specification

CAS No. 1396629-80-3
Molecular Formula C20H19F3N4O2S
Molecular Weight 436.5
IUPAC Name N-(2-methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C20H19F3N4O2S/c1-29-15-7-3-2-6-14(15)24-18(28)26-9-11-27(12-10-26)19-25-17-13(20(21,22)23)5-4-8-16(17)30-19/h2-8H,9-12H2,1H3,(H,24,28)
Standard InChI Key OSCDFHOYUFXDKL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Canonical SMILES COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F

Introduction

Structural Characteristics and Chemical Synthesis

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Benzothiazole Core: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring, substituted at the 4-position with a trifluoromethyl (-CF₃) group. This electron-withdrawing substituent enhances metabolic stability and influences binding affinity to biological targets .

  • Piperazine Linker: A six-membered ring with two nitrogen atoms at positions 1 and 4, providing conformational flexibility and serving as a scaffold for interactions with enzymatic or receptor sites .

  • N-(2-Methoxyphenyl) Carboxamide: A para-methoxy-substituted benzene ring connected via a carboxamide group, which contributes to solubility and modulates pharmacokinetic properties.

The trifluoromethyl group’s electronegativity and lipophilicity are critical for membrane permeability, while the methoxyphenyl moiety may engage in π-π stacking interactions with aromatic residues in target proteins .

Synthetic Pathways

Although no explicit synthesis for this compound is documented, its preparation likely follows established routes for analogous piperazine-benzothiazole conjugates :

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions yields the benzothiazole core. Introduction of the trifluoromethyl group at the 4-position may involve Friedel-Crafts alkylation or direct substitution using CF₃-containing reagents.

  • Piperazine Functionalization: The piperazine ring is typically introduced via nucleophilic substitution or coupling reactions. For example, 2-chlorobenzothiazole intermediates react with piperazine under basic conditions to form the C–N bond.

  • Carboxamide Coupling: The final step involves reacting the piperazine-benzothiazole intermediate with 2-methoxyphenyl isocyanate or a carboxylic acid derivative (e.g., using EDCI/HOBt coupling agents).

Key challenges include optimizing regioselectivity during benzothiazole substitution and minimizing side reactions during piperazine functionalization.

Pharmacological Activity and Mechanism of Action

Table 1: Antiproliferative Activity of Selected Benzothiazole-Piperazine Analogs

CompoundCell LineGI₅₀ (µM)Mechanism
16 DU-1458 ± 3Caspase-3 activation
17 HepG28 ± 2Cell cycle arrest (G1 phase)
18 HCT-1167.9Apoptosis via Bcl-2 inhibition

The target compound’s methoxyphenyl carboxamide group may further enhance DNA intercalation or topoisomerase inhibition, as observed in related scaffolds .

Antimicrobial Activity

While direct evidence is lacking, nitroheterocyclic benzothiazoles (e.g., pretomanid) show potent antitubercular activity . The trifluoromethyl group’s electron-withdrawing effects could potentiate nitroreductase-mediated activation in Mycobacterium tuberculosis, though this requires experimental validation.

Structure-Activity Relationship (SAR) Analysis

Role of the Trifluoromethyl Group

  • Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity at the benzothiazole core, facilitating covalent interactions with cysteine residues in target proteins .

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs.

Piperazine Linker Flexibility

  • Conformational Adaptability: The piperazine ring’s chair-to-boat transitions enable binding to diverse enzymatic pockets. Derivatives with rigidified piperazines (e.g., 18) show reduced activity, highlighting the importance of flexibility .

Methoxyphenyl Substituent

  • Solubility Modulation: The para-methoxy group improves aqueous solubility via hydrogen bonding, addressing a common limitation of hydrophobic benzothiazoles.

  • Target Selectivity: Methoxy-substituted analogs demonstrate preferential activity against hormone-dependent cancers (e.g., MCF-7 breast cancer) .

Comparative Analysis with Clinical Agents

Versus Paclitaxel

While paclitaxel stabilizes microtubules, benzothiazole-piperazine hybrids like the target compound often act via apoptosis induction. For example, derivative 4 (Figure 3 in source ) achieves log GI₅₀ values of −5.56 against breast cancer cells, comparable to paclitaxel but with a distinct mechanism .

Versus Imatinib

Imatinib’s ATP-competitive kinase inhibition contrasts with the multitargeted approach of benzothiazoles, which may inhibit carbonic anhydrase IX (CA-IX) in hypoxic tumors . This dual activity could mitigate resistance mechanisms common in tyrosine kinase inhibitors.

Future Directions and Clinical Translation

Preclinical Development Challenges

  • Toxicity Profiling: Piperazine derivatives may exhibit off-target binding to serotonin or dopamine receptors, necessitating rigorous selectivity screening.

  • Formulation Optimization: The compound’s lipophilicity (logP ≈ 3.5 predicted) requires advanced delivery systems (e.g., nanoparticles) to enhance bioavailability.

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